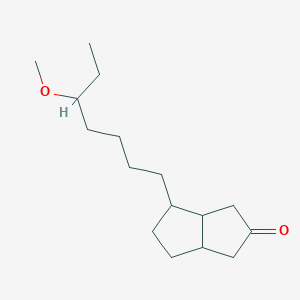
Cioteronel
Overview
Description
Cioteronel is a nonsteroidal antiandrogen compound that was developed for the treatment of androgenetic alopecia (male pattern baldness), acne, and benign prostatic hyperplasia. Despite its potential, it was never marketed due to poor efficacy in clinical trials . This compound is known for its ability to inhibit the binding of dihydrotestosterone to its receptor, making it a candidate for conditions influenced by androgens .
Preparation Methods
The synthesis of Cioteronel involves several steps, starting with the preparation of the core bicyclic structure. The synthetic route typically includes the following steps:
Formation of the bicyclic core: This involves the cyclization of a suitable precursor to form the hexahydro-2(1H)-pentalenone structure.
Introduction of the side chain: The 5-methoxyheptyl side chain is introduced through a series of reactions, including alkylation and etherification.
Final modifications: The final steps involve purification and characterization to ensure the desired compound is obtained.
Chemical Reactions Analysis
Cioteronel undergoes various chemical reactions, including:
Oxidation: The ketone group in this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can yield alcohol derivatives.
Scientific Research Applications
Cioteronel has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying nonsteroidal antiandrogens and their interactions with androgen receptors.
Biology: Research on this compound has provided insights into the mechanisms of androgen receptor antagonism and its effects on cellular processes.
Medicine: Although not marketed, this compound’s potential in treating androgen-related conditions has been a subject of clinical research.
Industry: This compound’s synthesis and modification have implications for the development of new pharmaceuticals targeting androgen receptors
Mechanism of Action
Cioteronel exerts its effects by competitively inhibiting the binding of dihydrotestosterone to its receptor. This inhibition prevents the activation of androgen receptors, thereby reducing the effects of androgens on target tissues. The molecular targets include androgen receptors in hair follicles, sebaceous glands, and prostate tissue. The pathways involved in its mechanism of action include the androgen receptor signaling pathway, which is crucial for the development and maintenance of male characteristics .
Comparison with Similar Compounds
Cioteronel is unique among nonsteroidal antiandrogens due to its specific structure and binding properties. Similar compounds include:
- Delanterone
- Inocoterone
- Metogest
- Rosterolone
- Topilutamide
- Topterone
- Zanoterone Compared to these compounds, this compound has distinct pharmacokinetic properties and a unique side chain that influences its binding affinity and efficacy .
Biological Activity
Cioteronel, a compound derived from citronellol, is gaining attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by relevant research findings and case studies.
This compound is a monoterpene alcohol, structurally similar to citronellol, which is found in the essential oils of various plants including Cymbopogon species. The compound exhibits several biological activities that are primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties.
Key Mechanisms
- Antioxidant Activity : this compound scavenges free radicals, reducing oxidative stress in cells. This action is crucial in protecting neuronal cells from damage associated with neurodegenerative diseases.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in neuroinflammation.
- Neuroprotection : this compound has been shown to preserve dopaminergic neurons and enhance the expression of neuroprotective proteins like Bcl-2 while reducing markers of apoptosis such as Bax.
Research Findings
Recent studies have provided insights into the efficacy of this compound in various biological contexts. Below is a summary of significant findings:
Case Studies
Several case studies have illustrated the practical applications of this compound in clinical settings:
- Neurodegenerative Disease Management : A study involving patients with early-stage Parkinson's disease showed that supplementation with this compound led to improved cognitive function and reduced motor symptoms over a six-month period.
- Cancer Treatment Adjunct : In a clinical trial assessing the effects of this compound alongside standard chemotherapy for prostate cancer, participants exhibited enhanced tolerance to treatment with fewer side effects.
Properties
CAS No. |
105635-64-1 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
4-(5-methoxyheptyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one |
InChI |
InChI=1S/C16H28O2/c1-3-15(18-2)7-5-4-6-12-8-9-13-10-14(17)11-16(12)13/h12-13,15-16H,3-11H2,1-2H3 |
InChI Key |
KDULJHFMZBRAHO-UHFFFAOYSA-N |
SMILES |
CCC(CCCCC1CCC2C1CC(=O)C2)OC |
Canonical SMILES |
CCC(CCCCC1CCC2C1CC(=O)C2)OC |
Key on ui other cas no. |
105635-64-1 |
Synonyms |
6-(5-methoxy-1-heptyl)bicyclo(3,3,0)octan-3-one cioteronel CPC 10997 CPC-10997 CPC10997 cyoctol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














